molecular formula C7H16ClNO2 B2768655 2-Amino-4,4-dimethylpentanoic acid hydrochloride CAS No. 57224-48-3

2-Amino-4,4-dimethylpentanoic acid hydrochloride

Cat. No. B2768655
CAS RN: 57224-48-3
M. Wt: 181.66
InChI Key: RCONRVSNXDHMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,4-dimethylpentanoic acid hydrochloride is a chemical compound with the formula C7H16ClNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of 2-Amino-4,4-dimethylpentanoic acid hydrochloride is 181.66 . The InChI code for the compound is 1S/C7H15NO2.ClH/c1-5(6(9)10)4-7(2,3)8;/h5H,4,8H2,1-3H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The storage temperature is room temperature . The compound is oil in physical form .

Scientific Research Applications

Synthesis and Characterization

2-Amino-4,4-dimethylpentanoic acid hydrochloride has been a subject of interest in the realm of synthesis and characterization of chemical compounds. For instance, research by Cheng Lin (2013) involved the synthesis of a related compound, 2-amino-4,5-dimethylbenzoic acid, using methods such as condensation with chloral hydrate and hydroxylamine hydrochloride, cyclization, and oxidation. The structure was characterized using techniques like Fourier transform infrared spectroscopy (FT-IR) and magnetic resonance spectroscopy (1H NMR) (Cheng Lin, 2013).

Structural Studies

In structural studies, Nitek et al. (2020) analyzed the conformation of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Their research, characterized by X-ray diffraction analysis, revealed the crystal structures and hydrogen-bonded rings as major features in the structures of the 2-picolinate salts (Nitek et al., 2020).

Chemical Reactions and Interactions

Studies on chemical reactions and interactions involving compounds similar to 2-Amino-4,4-dimethylpentanoic acid hydrochloride have also been prominent. Abu-Salem et al. (2008) discussed the transformation of 2,4-dihydroxy-2,4-dimethylpentanoic acid through reactions with ammonium iodide and catalytic amounts of benzenesulfonic acid, highlighting the sequences of reactions and crystal structure analysis (Abu-Salem et al., 2008).

Synthesis of Derivatives

Shireman and Miller (2001) described the synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, demonstrating the use of an amino acid-derived acylnitroso Diels-Alder reaction as a crucial step (Shireman & Miller, 2001).

Material Science Applications

The compound and its related substances find applications in material science as well. Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. They characterized the amine-treated polymers and evaluated their antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has a GHS07 signal word, indicating that it is a warning . The hazard statements associated with the compound are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-4,4-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONRVSNXDHMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,4-dimethylpentanoic acid hydrochloride

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